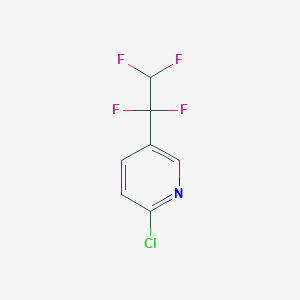

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of a chloro group and a tetrafluoroethyl group attached to a pyridine ring

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing the compound’s use and effectiveness.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction conditions include a temperature range of 80-100°C and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through distillation and recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrafluoroethyl-substituted pyridines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Formation of pyridine N-oxides.

Reduction Reactions: Formation of tetrafluoroethyl-substituted pyridines.

Applications De Recherche Scientifique

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.

2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine: Contains an ethoxy group in addition to the tetrafluoroethyl group.

Uniqueness

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Activité Biologique

2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of both chlorine and tetrafluoroethyl groups significantly influences its chemical reactivity and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Weight : 257.61 g/mol

- Physical State : Liquid at room temperature

- Density : 1.417 g/mL at 25 °C

The tetrafluoroethyl group contributes to increased lipophilicity and potential interactions with biological systems, enhancing its bioactivity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Pyridine derivatives are known to interact with enzymes by acting as competitive inhibitors or allosteric modulators. The presence of electronegative fluorine atoms enhances binding affinity due to stronger interactions with enzyme active sites .

- Receptor Binding : The compound may also bind to specific receptors involved in cellular signaling pathways, influencing physiological responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : High probability of human intestinal absorption (0.975) suggests good bioavailability.

- Distribution : The compound is likely to cross the blood-brain barrier (0.978), indicating potential central nervous system activity.

- Metabolism : Interaction with cytochrome P450 enzymes suggests possible metabolic pathways that could affect drug interactions and efficacy.

- Excretion : Predicted renal clearance and non-inhibition of P-glycoprotein transporters indicate favorable excretion profiles .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

A series of studies have explored the anticancer properties of pyridine derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting telomerase activity in cancer cells:

Propriétés

IUPAC Name |

2-chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAOJBNROTXBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.